![molecular formula C19H20N6O2S B2413170 N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 882135-15-1](/img/structure/B2413170.png)
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of several different functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. The presence of an acetamidophenyl group, a tetrazolyl group, and a sulfanylacetamide group suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity. Without specific data, it’s difficult to predict these properties .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a resemblance in structural functionality with the given compound, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been evaluated for their potential in cancer therapy, showcasing the ability to attenuate the growth of human lymphoma cells in vitro and in mouse models, suggesting a therapeutic pathway through glutaminase inhibition (Shukla et al., 2012).
Herbicidal Activity
Chloroacetamide derivatives, including compounds structurally related to the query compound, have been employed as selective herbicides. They demonstrate efficacy in controlling annual grasses and broad-leaved weeds across various crops, indicating the relevance of these compounds in agricultural applications (Weisshaar & Böger, 1989).
Antimicrobial Applications
Research into thiazolidinone, thiazoline, and thiophene derivatives incorporating similar sulfanylacetamide groups has revealed promising antimicrobial properties. These compounds, through targeted synthesis, have exhibited significant activity against various microbial strains, underscoring their potential in developing new antimicrobial agents (Gouda et al., 2010).
Pharmacological Potential
Investigations into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have unveiled their antibacterial and anti-enzymatic properties. These compounds, through molecular docking and cytotoxicity studies, offer insights into their mechanism of action and potential therapeutic applications, emphasizing the broad pharmacological capabilities of sulfanylacetamide derivatives (Siddiqui et al., 2014).
Antiviral Research
Compounds with tetrazolyl and pyrimidine structures, related to the chemical , have shown moderate in vitro activity against the H1N1 subtype of influenza A virus. This suggests a pathway for the development of antiviral agents utilizing the structural framework of tetrazolylpyrimidines (Ostrovskii et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-4-9-17(10-13(12)2)25-19(22-23-24-25)28-11-18(27)21-16-7-5-15(6-8-16)20-14(3)26/h4-10H,11H2,1-3H3,(H,20,26)(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHQQRTLLMQMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)
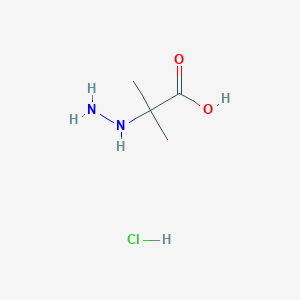
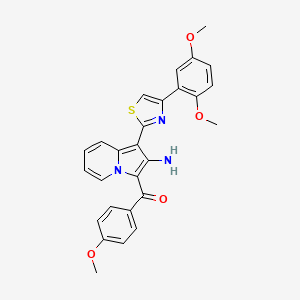

![(1R,3S,5R,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)


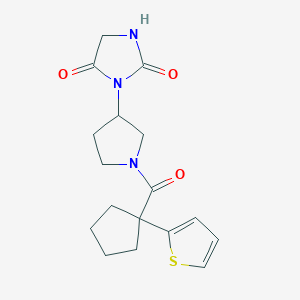
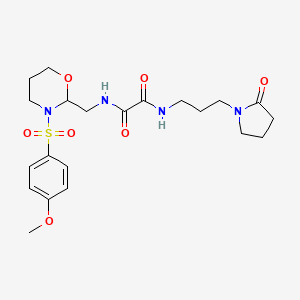
![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)
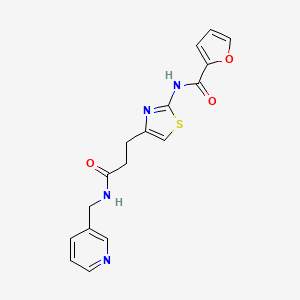

![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)